N-(3-(2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H17N5O5S and its molecular weight is 415.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Compound Synthesis and Characterization
Research has delved into the synthesis of novel compounds incorporating elements like 1,3,4-oxadiazole, pyrimidinones, and other heterocyclic structures. For instance, studies have focused on the synthesis and NMR characterization of new compounds, including derivatives containing 1,3,4-oxadiazole and benzimidazole moieties, to understand their structural properties through techniques like elemental analysis, IR, and NMR spectroscopy (Li Ying-jun, 2012). Such research underscores the importance of detailed chemical analysis in elucidating the properties of novel synthetic compounds.
Pharmacological Potential
Derivatives similar to the specified compound have been synthesized and evaluated for their pharmacological properties. This includes the exploration of benzothiazole, 1,3-4-oxadiazole, and thiadiazole derivatives for their potential analgesic and anti-inflammatory activities (M. Santagati et al., 1994). The investigation of such compounds contributes to the development of new therapeutic agents with specific biological activities.
Antimicrobial and Antifungal Activities
Recent studies have focused on synthesizing 2-mercaptobenzimidazole derivatives and evaluating their in vitro antibacterial and antifungal activities. Compounds exhibiting significant activity against a range of microorganisms highlight the potential of these derivatives in developing new antimicrobial agents (Poonam Devi et al., 2022).
Computational and Pharmacological Evaluations
Research also extends to computational and pharmacological evaluations of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such comprehensive studies provide insights into the multifaceted biological activities of these compounds and their potential therapeutic applications (M. Faheem, 2018).
Properties
IUPAC Name |
N-[3-[2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5S/c1-11(24)19-13-4-2-3-12(9-13)14(25)10-29-18-22-21-16(28-18)6-8-23-7-5-15(26)20-17(23)27/h2-5,7,9H,6,8,10H2,1H3,(H,19,24)(H,20,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWKSQGUVDXZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)CSC2=NN=C(O2)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.